

Introduction: The Structural Significance of 6-Bromo-3-pyridinemethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-3-pyridinemethanol**

Cat. No.: **B045229**

[Get Quote](#)

6-Bromo-3-pyridinemethanol (CAS No: 122306-01-8; Molecular Formula: C₆H₆BrNO; Molecular Weight: 188.02 g/mol) is a key heterocyclic building block in the fields of medicinal chemistry and materials science.^{[1][2][3]} Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable precursor in the synthesis of complex molecular architectures for drug discovery and novel material development.

The precise arrangement of the bromo, hydroxymethyl, and nitrogen functionalities on the pyridine ring dictates its reactivity and potential applications. Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **6-Bromo-3-pyridinemethanol**. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository to explain the causal links between the molecular structure and its spectral output, ensuring a robust and validated characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful technique for the definitive elucidation of the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle with high confidence.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling. For **6-Bromo-3-pyridinemethanol**, the spectrum is typically recorded in a deuterated solvent such as Chloroform-d (CDCl_3) or DMSO-d₆. The data presented here is referenced from a spectrum acquired in CDCl_3 .^[2]

Molecular Structure with Proton Assignments:

Caption: Molecular structure of **6-Bromo-3-pyridinemethanol** with key protons labeled.

Table 1: ^1H NMR Data for **6-Bromo-3-pyridinemethanol** in CDCl_3

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~8.36	Doublet (d)	~2.7	1H
H-4	~7.60	Doublet of Doublets (dd)	~8.1, ~2.7	1H
H-5	~7.49	Doublet (d)	~8.1	1H
-CH ₂ -	~4.72	Singlet (s)	-	2H
-OH	~1.95	Singlet (s, broad)	-	1H

Data sourced from ChemicalBook for a spectrum recorded at 300 MHz in CDCl_3 .^[2]

Expert Interpretation:

- Aromatic Region (7.0-8.5 ppm): The pyridine ring protons are deshielded due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom.
 - H-2 (δ 8.36): This proton is adjacent to the nitrogen atom, placing it in the most electron-deficient environment and thus furthest downfield. It appears as a doublet due to coupling with H-4 (a four-bond coupling, $J \approx 2.7$ Hz).

- H-4 (δ 7.60): This proton is coupled to both H-2 (four-bond coupling) and H-5 (three-bond coupling), resulting in a doublet of doublets.
- H-5 (δ 7.49): This proton is coupled only to H-4, giving a clean doublet with a larger coupling constant typical of ortho coupling ($J \approx 8.1$ Hz). The bromine atom at C-6 shields this proton slightly compared to H-4.
- Methylene Protons (-CH₂, δ 4.72): The protons of the hydroxymethyl group are attached to an sp³ carbon but are adjacent to the aromatic ring, placing them in the benzylic position. They appear as a sharp singlet, indicating no significant coupling to the hydroxyl proton, a common observation in non-polar solvents like CDCl₃.
- Hydroxyl Proton (-OH, δ 1.95): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. Its appearance as a broad singlet is characteristic. Confirmation of this peak can be achieved by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton exchange.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for **6-Bromo-3-pyridinemethanol**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-6 (C-Br)	~142	Attached to electronegative Br and adjacent to N; significantly downfield.
C-2	~150	Adjacent to N, highly deshielded.
C-4	~139	Deshielded by proximity to N and ring currents.
C-3 (C-CH ₂ OH)	~135	Aromatic carbon bearing the substituent.
C-5	~128	Standard aromatic carbon chemical shift.
-CH ₂ OH	~63	Typical sp ³ carbon attached to an oxygen atom.

Note: These are predicted values based on standard substituent effects on pyridine rings. Actual values may vary slightly.[\[4\]](#)[\[5\]](#)

Expert Interpretation:

- Aromatic Carbons (120-155 ppm): The five sp² carbons of the pyridine ring resonate in this region. The carbon atoms closest to the electronegative nitrogen (C-2 and C-6) are expected to be the most downfield. The carbon bearing the bromine (C-6) is directly influenced by the halogen's inductive effects.
- Aliphatic Carbon (~63 ppm): The sp³ carbon of the methylene group (-CH₂OH) is found significantly upfield, in a region characteristic of carbons single-bonded to an oxygen atom.
- Advanced Methods: For unambiguous assignment, especially for the closely spaced aromatic signals, 2D NMR experiments are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon,

while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds away, allowing the entire molecular structure to be pieced together.[6]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-Bromo-3-pyridinemethanol** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[4][5]
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum using a standard 30-degree pulse sequence. Ensure an adequate signal-to-noise ratio is achieved (typically 16-32 scans).
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for **6-Bromo-3-pyridinemethanol**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3550 - 3200	O-H stretch (alcohol)	Strong, Broad
~3050	Aromatic C-H stretch	Medium
~2900	Aliphatic C-H stretch (-CH ₂)	Medium
1600 - 1550	C=C and C=N ring stretching	Medium-Strong
1300 - 1000	C-O stretch (primary alcohol)	Strong
700 - 600	C-Br stretch	Medium

These are characteristic ranges for the specified functional groups.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Expert Interpretation: The IR spectrum of **6-Bromo-3-pyridinemethanol** provides a clear fingerprint of its key structural features:

- O-H Stretch (3550 - 3200 cm⁻¹): The most prominent feature is a strong, broad absorption in this region, which is the hallmark of a hydrogen-bonded hydroxyl group from the alcohol.[\[10\]](#) [\[11\]](#)
- C-H Stretches (3100 - 2850 cm⁻¹): The presence of both aromatic (sp²) and aliphatic (sp³) C-H bonds is confirmed by absorptions just above and just below 3000 cm⁻¹, respectively.[\[7\]](#) [\[12\]](#)
- Pyridine Ring Stretches (1600 - 1550 cm⁻¹): Multiple bands in this region are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridine ring.
- C-O Stretch (1300 - 1000 cm⁻¹): A strong absorption in this region confirms the presence of the primary alcohol's C-O single bond.
- C-Br Stretch (700 - 600 cm⁻¹): A band in the lower frequency "fingerprint region" can be assigned to the C-Br stretching vibration, confirming the presence of the bromine substituent.[\[5\]](#)

Experimental Protocol: IR Spectroscopy (ATR)

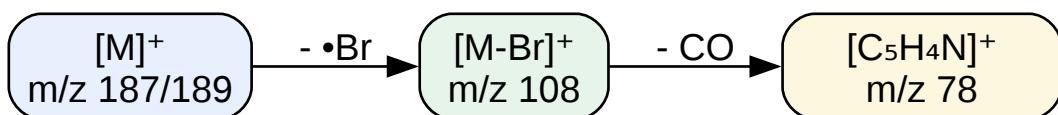
- Sample Preparation: Place a small amount of the solid **6-Bromo-3-pyridinemethanol** powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Acquire the spectrum in the range of 4000-400 cm^{-1} .[\[13\]](#)
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Caption: A streamlined workflow for the IR analysis of **6-Bromo-3-pyridinemethanol**.

Part 3: Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expert Interpretation:


- Molecular Ion Peak ($[\text{M}]^+$): A key diagnostic feature for any organobromine compound is the presence of a pair of molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is due to the natural abundance of the two stable isotopes of bromine, ^{79}Br (50.7%) and ^{81}Br (49.3%).[\[14\]](#)[\[15\]](#) For **6-Bromo-3-pyridinemethanol**, this "doublet" will appear at m/z 187 (for $\text{C}_6\text{H}_6^{79}\text{BrNO}$) and m/z 189 (for $\text{C}_6\text{H}_6^{81}\text{BrNO}$).[\[16\]](#) The presence of this $\text{M}/\text{M}+2$ pattern is definitive proof of a single bromine atom in the molecule.[\[17\]](#)
- Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment in predictable ways.
 - Loss of Bromine: Cleavage of the weak C-Br bond results in the loss of a bromine radical ($\bullet\text{Br}$), leading to a fragment ion at m/z 108. This peak will not have the $\text{M}/\text{M}+2$ pattern.
 - Loss of Hydroxymethyl Radical: Alpha-cleavage next to the pyridine ring can lead to the loss of a $\bullet\text{CH}_2\text{OH}$ radical, giving a bromopyridinium cation fragment. This would also show the characteristic 1:1 isotopic pattern.

- Loss of H_2O : Dehydration can lead to a fragment at $[\text{M}-18]^+$.

Table 4: Major Expected Fragments in the Mass Spectrum of **6-Bromo-3-pyridinemethanol**

m/z	Proposed Fragment	Notes
187/189	$[\text{C}_6\text{H}_6\text{BrNO}]^+$	Molecular Ion (M^+, $\text{M}+2^+$). Confirms molecular formula and presence of one Br atom.
108	$[\text{C}_6\text{H}_6\text{NO}]^+$	Loss of $\cdot\text{Br}$ radical from the molecular ion.

| 78 | $[\text{C}_5\text{H}_4\text{N}]^+$ | Fragment corresponding to the pyridyl cation after multiple cleavages. |

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathway for **6-Bromo-3-pyridinemethanol** in Mass Spectrometry.

Conclusion: An Integrated Approach to Structural Validation

The comprehensive spectroscopic analysis of **6-Bromo-3-pyridinemethanol** provides a self-validating system for its identification.

- Mass Spectrometry confirms the correct molecular weight (188.02 g/mol) and the presence of a single bromine atom via the characteristic m/z 187/189 isotopic pattern.
- Infrared Spectroscopy verifies the presence of the essential alcohol ($-\text{OH}$) and pyridine functional groups.
- ^1H and ^{13}C NMR Spectroscopy provide the definitive structural map, confirming the 1,2,5-substitution pattern on the pyridine ring and the identity of the hydroxymethyl side chain.

By integrating the data from these three core techniques, researchers and drug development professionals can confidently verify the identity, structure, and purity of **6-Bromo-3-pyridinemethanol**, ensuring the integrity of their subsequent synthetic and experimental endeavors.

References

- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem Technical Support Center.
- BenchChem. (2025). Spectroscopic comparison of functionalized 4-Bromopyridine-2,6-dicarbohydrazide derivatives. BenchChem Technical Support Center.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives. BenchChem Technical Support Center.
- Schneider, W. G., & Bernstein, H. J. (1957). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry. [\[Link\]](#)
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Bromopyridine-2,6-dicarbohydrazide: Bridging Theory and Experiment. BenchChem Technical Support Center.
- BenchChem. (2025). Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation. BenchChem Technical Support Center.
- National Center for Biotechnology Information. (n.d.). **6-Bromo-3-pyridinemethanol**. PubChem.
- Guedes, R. C., et al. (2023).
- PubChemLite. (n.d.). **6-bromo-3-pyridinemethanol** (C₆H₆BrNO).
- University of Colorado Boulder. (n.d.).
- ResearchGate. (n.d.). The ¹ H NMR spectra (DMSO-d₆) of 4-(2-pyridyl)pyrimidine (6) and the.... [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [\[Link\]](#)
- Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic.
- Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [\[Link\]](#)
- Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [\[Link\]](#)
- Gherman, C., et al. (2023). Study of the composition of aromatic hydrocarbons using IR spectroscopy. International Journal of Advanced Scientific Research.

- University of Calgary. (n.d.). IR Absorption Table. [Link]
- Chen, Y., et al. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI.
- ResearchGate. (n.d.). FT-IR spectrum in the hydroxyl group stretching region (3775–3550 cm \AA). [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Bromonicotinonitrile. BenchChem Technical Support Center.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 6-Bromo-3-pyridinemethanol | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 3. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. allscientificjournal.com [allscientificjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. [savemyexams.com](https://www.savemyexams.com) [savemyexams.com]
- 16. PubChemLite - 6-bromo-3-pyridinemethanol (C₆H₆BrNO) [pubchemlite.lcsb.uni.lu]
- 17. [youtube.com](https://www.youtube.com) [youtube.com]
- To cite this document: BenchChem. [Introduction: The Structural Significance of 6-Bromo-3-pyridinemethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045229#6-bromo-3-pyridinemethanol-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com